molecular formula C12H23NO3 B1376858 1-Boc-2-methoxy-azepane CAS No. 1257080-99-1

1-Boc-2-methoxy-azepane

Cat. No. B1376858
CAS RN: 1257080-99-1
M. Wt: 229.32 g/mol
InChI Key: WKVVLASJYFAZJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Boc-2-methoxy-azepane consists of a seven-membered azepane ring with a methoxy group at the 2-position and a Boc group at the 1-position. The Boc group, also known as a tert-butyl carbamate group, is a common protecting group in organic synthesis .


Physical And Chemical Properties Analysis

1-Boc-2-methoxy-azepane is a synthetic organic compound. Specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature .

Scientific Research Applications

Synthesis of Non-Fused N-Aryl Azepanes

1-Boc-2-methoxy-azepane: is a valuable intermediate in the synthesis of non-fused N-aryl azepane derivatives. These compounds have significant applications in synthetic chemistry due to their role as key intermediates. A practical methodology involving Pd/LA-catalyzed decarboxylation has been developed for the synthesis of these derivatives, which proceeds smoothly under mild conditions and results in highly functionalized azepanes .

Pharmaceutical Applications

Azepane derivatives, including those derived from 1-Boc-2-methoxy-azepane, are utilized in the pharmaceutical industry. For instance, they are used in the formal synthesis of Proheptazine , an opioid analgesic that produces effects such as analgesia and sedation. This highlights the compound’s relevance in the development of novel therapeutic agents .

Inhibitors and Antidiabetics

In biological applications, azepane derivatives serve as novel inhibitors and antidiabetics. Their unique structure allows them to interact with biological targets, potentially leading to the development of new treatments for various diseases .

Anticancer Agents

The structural framework of azepanes, including those synthesized from 1-Boc-2-methoxy-azepane, is explored for anticancer properties. Researchers investigate these compounds for their potential to inhibit cancer cell growth and proliferation .

DNA Binding Reagents

Azepane derivatives are also studied for their DNA binding capabilities. This application is crucial for understanding DNA-protein interactions and could be pivotal in the field of genetics and molecular biology .

DFT Calculations and Reaction Insights

1-Boc-2-methoxy-azepane is used in research involving Density Functional Theory (DFT) calculations to gain insights into reaction pathways. These studies can reveal the details of chemical reactions and the origin of specific annulation processes, which is essential for advancing synthetic methodologies .

properties

IUPAC Name

tert-butyl 2-methoxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(13)15-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVVLASJYFAZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142842
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methoxyazepane-1-carboxylate

CAS RN

1257080-99-1
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257080-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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